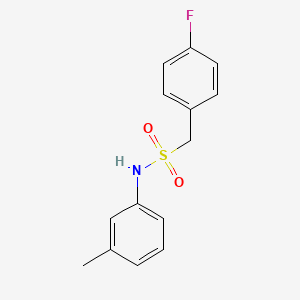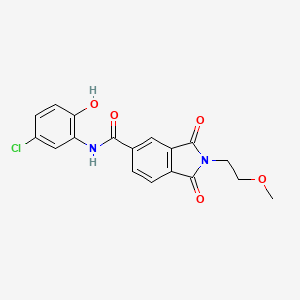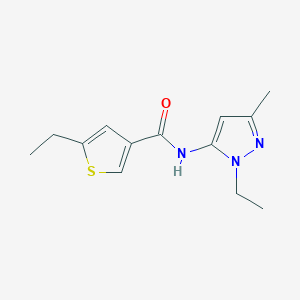
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide, also known as F1358, is a chemical compound that is widely used in scientific research. This compound belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. F1358 has been found to have a range of effects on biological systems, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide is not fully understood, but it has been found to act as an inhibitor of several enzymes and receptors. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has also been found to inhibit the activity of the P2X7 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has been found to have a range of biochemical and physiological effects, depending on the system being studied. In the nervous system, 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the release of glutamate, a neurotransmitter involved in the regulation of synaptic activity. In the immune system, 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses. In the cardiovascular system, 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of blood pH.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly pure and stable compound, making it a reliable source for research purposes. It has also been extensively studied, with a range of effects on various biological systems. However, 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when using 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide. One potential area of research is the development of 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide and its potential applications in various biological systems.
Conclusion
In conclusion, 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide is a valuable compound for scientific research, with a range of effects on various biological systems. Its synthesis has been optimized to yield high purity and yield, making it a reliable source for research purposes. While 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has limitations, including potential toxicity and limited solubility, it has several advantages for use in lab experiments. There are several future directions for research involving 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide, including the development of analogs and the identification of new targets.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has been extensively studied for its effects on various biological systems, including the nervous system, immune system, and cardiovascular system. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide has also been used as a tool to study the mechanisms of action of other drugs and compounds.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-3-2-4-14(9-11)16-19(17,18)10-12-5-7-13(15)8-6-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEMWZSHFKKDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)


![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B4652282.png)
![N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4652290.png)

![4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4652316.png)

![ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4652337.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4652344.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4652346.png)
![N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B4652383.png)